Cas no 1522896-57-6 (3-amino-1-(4-chloro-2-hydroxyphenyl)propan-1-one)

3-Amino-1-(4-chloro-2-hydroxyphenyl)propan-1-one is a specialized organic compound featuring both amino and hydroxyl functional groups, making it a versatile intermediate in pharmaceutical and fine chemical synthesis. Its structural properties, including the chloro-substituted aromatic ring and ketone moiety, contribute to its reactivity in various coupling and derivatization reactions. This compound is particularly valuable in the development of bioactive molecules due to its potential as a building block for heterocyclic frameworks. High purity and stability under controlled conditions ensure consistent performance in synthetic applications. Its well-defined molecular structure allows for precise modifications, supporting research in medicinal chemistry and material science.
3-amino-1-(4-chloro-2-hydroxyphenyl)propan-1-one structure
1522896-57-6 structure
商品名:3-amino-1-(4-chloro-2-hydroxyphenyl)propan-1-one
CAS番号:1522896-57-6
MF:C9H10ClNO2
メガワット:199.634201526642
CID:5912318
PubChem ID:82607549

3-amino-1-(4-chloro-2-hydroxyphenyl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 3-amino-1-(4-chloro-2-hydroxyphenyl)propan-1-one
    • EN300-1966016
    • 1522896-57-6
    • インチ: 1S/C9H10ClNO2/c10-6-1-2-7(9(13)5-6)8(12)3-4-11/h1-2,5,13H,3-4,11H2
    • InChIKey: VNCDDCPDVYPKOX-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=C(C=1)O)C(CCN)=O

計算された属性

  • せいみつぶんしりょう: 199.0400063g/mol
  • どういたいしつりょう: 199.0400063g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 187
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 63.3Ų

3-amino-1-(4-chloro-2-hydroxyphenyl)propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1966016-0.25g
3-amino-1-(4-chloro-2-hydroxyphenyl)propan-1-one
1522896-57-6
0.25g
$1038.0 2023-09-17
Enamine
EN300-1966016-0.5g
3-amino-1-(4-chloro-2-hydroxyphenyl)propan-1-one
1522896-57-6
0.5g
$1084.0 2023-09-17
Enamine
EN300-1966016-0.05g
3-amino-1-(4-chloro-2-hydroxyphenyl)propan-1-one
1522896-57-6
0.05g
$948.0 2023-09-17
Enamine
EN300-1966016-5g
3-amino-1-(4-chloro-2-hydroxyphenyl)propan-1-one
1522896-57-6
5g
$3273.0 2023-09-17
Enamine
EN300-1966016-10g
3-amino-1-(4-chloro-2-hydroxyphenyl)propan-1-one
1522896-57-6
10g
$4852.0 2023-09-17
Enamine
EN300-1966016-1g
3-amino-1-(4-chloro-2-hydroxyphenyl)propan-1-one
1522896-57-6
1g
$1129.0 2023-09-17
Enamine
EN300-1966016-10.0g
3-amino-1-(4-chloro-2-hydroxyphenyl)propan-1-one
1522896-57-6
10g
$4852.0 2023-05-31
Enamine
EN300-1966016-1.0g
3-amino-1-(4-chloro-2-hydroxyphenyl)propan-1-one
1522896-57-6
1g
$1129.0 2023-05-31
Enamine
EN300-1966016-5.0g
3-amino-1-(4-chloro-2-hydroxyphenyl)propan-1-one
1522896-57-6
5g
$3273.0 2023-05-31
Enamine
EN300-1966016-0.1g
3-amino-1-(4-chloro-2-hydroxyphenyl)propan-1-one
1522896-57-6
0.1g
$993.0 2023-09-17

3-amino-1-(4-chloro-2-hydroxyphenyl)propan-1-one 関連文献

3-amino-1-(4-chloro-2-hydroxyphenyl)propan-1-oneに関する追加情報

Comprehensive Overview of 3-amino-1-(4-chloro-2-hydroxyphenyl)propan-1-one (CAS No. 1522896-57-6)

3-amino-1-(4-chloro-2-hydroxyphenyl)propan-1-one (CAS No. 1522896-57-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This compound, often referred to by its CAS number 1522896-57-6, features a propan-1-one backbone substituted with an amino group and a 4-chloro-2-hydroxyphenyl moiety. Its molecular framework makes it a promising candidate for applications in drug discovery, particularly in the development of targeted therapies and enzyme inhibitors.

In recent years, the demand for high-purity chemical intermediates like 3-amino-1-(4-chloro-2-hydroxyphenyl)propan-1-one has surged, driven by advancements in precision medicine and biopharmaceuticals. Researchers are particularly interested in its potential role as a building block for small-molecule drugs, owing to its ability to interact with biological targets such as kinases and G-protein-coupled receptors (GPCRs). The compound's chloro and hydroxy substituents further enhance its reactivity, making it a versatile tool in medicinal chemistry.

One of the most frequently searched questions about CAS No. 1522896-57-6 revolves around its synthetic routes and scalability. Current literature highlights several optimized methods for its synthesis, including multi-step organic reactions involving Friedel-Crafts acylation and reductive amination. These processes are critical for ensuring high yield and purity, which are essential for its use in drug development pipelines. Additionally, the compound's stability under various conditions is a key consideration for industrial applications.

The growing interest in sustainable chemistry has also placed 3-amino-1-(4-chloro-2-hydroxyphenyl)propan-1-one under the spotlight. Researchers are exploring green synthesis approaches, such as catalysis and solvent-free reactions, to minimize environmental impact. This aligns with broader trends in the chemical industry, where eco-friendly manufacturing and waste reduction are top priorities. The compound's potential for biodegradability and low toxicity further enhances its appeal in this context.

Another area of exploration is the compound's spectroscopic characterization. Advanced techniques like NMR, HPLC, and mass spectrometry are routinely employed to confirm its structure and purity. These analyses are crucial for meeting regulatory standards in pharmaceuticals, where even minor impurities can impact drug efficacy and safety. The availability of detailed analytical data for CAS No. 1522896-57-6 has made it a reliable choice for researchers worldwide.

In summary, 3-amino-1-(4-chloro-2-hydroxyphenyl)propan-1-one (CAS No. 1522896-57-6) represents a valuable asset in modern chemical and pharmaceutical research. Its multifaceted applications, from drug discovery to sustainable chemistry, underscore its importance in addressing current and future scientific challenges. As the demand for innovative chemical solutions continues to rise, this compound is poised to play a pivotal role in shaping the next generation of therapeutic agents and industrial processes.

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